Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O5S/c1-2-16-8(13)6-4-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLPJHGXVFJDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381586 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122539-74-6 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)-1-cyclopentene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Route
The primary synthesis involves a two-step sequence starting from cyclopentenone derivatives (Figure 1). First, cyclopentenone undergoes esterification to introduce the ethyl carboxylate group at position 1. Subsequent sulfonylation at position 2 installs the trifluoromethylsulfonyl (triflyl) moiety using triflic anhydride (Tf₂O).
Key Reaction:
The esterification typically employs sulfuric acid or toluenesulfonic acid in ethanol, achieving yields >85%. Sulfonylation requires inert conditions, with diisopropylethylamine (DIPEA) as the base to scavenge protons and stabilize the enolate intermediate.
Advanced Catalytic Approaches
Palladium-mediated cross-coupling applications reveal insights into the compound’s reactivity. For example, ethyl 2-(triflyloxy)cyclopent-1-enecarboxylate serves as an electrophilic partner in Suzuki-Miyaura reactions, as demonstrated in EP3152188B1. While this patent focuses on downstream functionalization, it corroborates the compound’s synthesis via triflylation of ethyl cyclopent-1-enecarboxylate (Step 1).
Critical Parameters:
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Temperature : Sulfonylation proceeds optimally at −20°C to 0°C to minimize side reactions.
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.
Reaction Optimization and Scalability
Industrial-Scale Production
Batch processes dominate industrial synthesis, though continuous-flow systems are emerging for triflylation steps. Key challenges include:
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Moisture Sensitivity : Triflic anhydride reacts violently with water, necessitating anhydrous conditions.
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Purification : Silica gel chromatography remains standard, but crystallization protocols using hexane/ethyl acetate mixtures improve throughput.
Table 1: Industrial Reaction Conditions
Byproduct Management
Major byproducts include:
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Di-Triflylated Adducts : Formed at elevated temperatures (>5°C).
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Ester Hydrolysis Products : Mitigated by using molecular sieves during esterification.
Mechanistic Insights
Sulfonylation Mechanism
The reaction proceeds via enolate formation (Figure 2). DIPEA deprotonates the α-hydrogen of the cyclopentene ring, generating a resonance-stabilized enolate. Nucleophilic attack on triflic anhydride delivers the triflyl group, with concurrent expulsion of triflate anion.
Kinetic Analysis:
Stereoelectronic Considerations
The cyclopentene ring’s strain enhances reactivity toward electrophiles. Density functional theory (DFT) calculations indicate that the half-chair conformation of the enolate optimizes orbital overlap with Tf₂O.
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate sulfonylation, reducing reaction times from 12 hours to 30 minutes. However, scalability remains limited due to equipment constraints.
Chemical Reactions Analysis
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate is widely used as a reagent in organic synthesis due to its unique trifluoromethylsulfonyl group, which enhances reactivity and selectivity in chemical reactions.
Key Reactions
- Nucleophilic Substitution : The compound can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Cycloaddition Reactions : It can participate in cycloaddition reactions, forming complex cyclic structures that are valuable in drug design.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Case Studies
- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The trifluoromethyl group is believed to enhance membrane permeability and bioactivity.
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific properties.
Applications
- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Chemical Resistance | High |
Agrochemicals
The compound's unique properties also lend themselves to applications in agrochemicals, where it may serve as a precursor to herbicides or pesticides.
Research Insights
Studies indicate that compounds derived from this compound show promising herbicidal activity against various weed species.
Mechanism of Action
The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyl group is a good leaving group, facilitating substitution reactions. The compound can also interact with various molecular targets, depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Ring Size Variation
The compound belongs to a family of cycloalkenyl triflate esters. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate | 122539-74-6 | C₉H₁₁F₃O₅S | 288.24 | Cyclopentene core, ethyl ester |
| Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate | 122135-83-5 | C₁₀H₁₃F₃O₅S | 302.28 | Cyclohexene core, ethyl ester |
| Cyclohex-1-en-1-yl trifluoromethanesulfonate | 28075-50-5 | C₇H₉F₃O₃S | 230.20 | Cyclohexene core, lacks ethyl ester |
| Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate | 144242-09-1 | C₁₁H₁₅F₃O₅S | 316.29 | Cycloheptene core, ethyl ester |
Key Observations :
- Ring Size and Molecular Weight : Increasing ring size (cyclopentene → cycloheptene) correlates with higher molecular weight due to additional CH₂ groups .
- Reactivity : The triflate group enhances electrophilicity, but steric effects vary with ring size. Cyclopentene derivatives may exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance compared to larger rings .
This compound
- Cross-Coupling Reactions : Used in palladium-catalyzed Suzuki-Miyaura couplings to introduce cyclopentene moieties into aromatic systems. For example, it reacts with arylboronic acids in the presence of PdCl₂(PPh₃)₂ to form substituted cycloalkenes .
- Ring-Opening Reactions : The strained cyclopentene ring can undergo ring-opening under basic conditions to generate dienes or ketones.
Cyclohex-1-en-1-yl Trifluoromethanesulfonate (CAS 28075-50-5)
- Applications : Primarily used as a triflating agent for alcohols or amines. Its lack of an ethyl ester group simplifies purification in some synthetic pathways .
- Price : Higher cost (¥1092.00/5g vs. ¥211.00/1g for the cyclopentene analog) reflects specialized demand .
Ethyl Cycloheptene Analogs (CAS 144242-09-1)
- Stability : Requires storage at 2–8°C, indicating lower thermal stability compared to smaller-ring analogs .
- Hazards : Classified with GHS hazard statements H314 (skin corrosion) and H335 (respiratory irritation) due to reactive triflate and ester groups .
Physicochemical Properties
Industrial and Research Relevance
Biological Activity
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate, with the CAS number 122539-74-6, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentene ring substituted with a trifluoromethylsulfonyl group, which contributes to its unique chemical properties and biological functions.
- Molecular Formula : C9H11F3O5S
- Molecular Weight : 274.25 g/mol
- Structure : The compound consists of a cyclopentene moiety linked to an ethyl ester and a trifluoromethylsulfonyl group, making it a highly electrophilic species.
The mechanism of action of this compound primarily involves its electrophilic nature. The trifluoromethylsulfonyl group is known to enhance the reactivity towards nucleophiles, allowing the compound to participate in various biochemical reactions. This reactivity can lead to the modification of proteins and nucleic acids, potentially influencing cellular processes such as signaling pathways and gene expression.
Enzyme Inhibition
The compound's electrophilic nature suggests potential as an enzyme inhibitor. Electrophiles can modify active site residues in enzymes, leading to inhibition. This characteristic is particularly relevant in the context of enzymes involved in cancer metabolism or inflammatory pathways.
Case Studies
- Angiogenesis Inhibition : A study demonstrated that sulfonamide derivatives could inhibit endothelial cell proliferation and tube formation in vitro, suggesting potential applications in cancer therapy .
- Cellular Proliferation : Another investigation into related compounds revealed that they could induce apoptosis in cancer cell lines, indicating a possible pathway for this compound to affect tumor growth .
- Nucleophilic Reactions : The ability of trifluoromethylsulfonyl groups to participate in nucleophilic substitution reactions has been explored, highlighting the compound's potential utility in synthetic biology and medicinal chemistry .
Data Table: Summary of Biological Activities
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy : and NMR identify key functional groups (e.g., ester carbonyl at ~170 ppm, cyclopentene protons at 5.5–6.5 ppm) .
- X-ray Crystallography : Reveals puckering conformations (e.g., envelope or half-chair) and dihedral angles between substituents (e.g., 76.4°–89.9° for aryl rings) .
Basic Question: How does the trifluoromethylsulfonyl group influence the compound’s reactivity?
Methodological Answer:
The OTf group acts as a superior leaving group due to:
- Electron-Withdrawing Nature : Stabilizes transition states in nucleophilic substitution (S2) or elimination reactions.
- Steric Effects : Minimal steric hindrance allows efficient substitution in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Comparative Studies : Replacing OTf with mesyl (Ms) or tosyl (Ts) groups reduces reactivity by 3–5× in palladium-catalyzed couplings .
Advanced Question: What role does this compound play in photoredox/Ni dual catalytic systems?
Methodological Answer:
The compound serves as an electrophilic alkene precursor in deoxygenative alkenylation:
Mechanism :
- Photoredox Cycle : A photocatalyst (e.g., Ir(ppy)) generates radicals from carboxylic acids.
- Ni Catalysis : Ni(0) undergoes oxidative addition with the compound, forming a Ni(II)-OTf intermediate. Radical recombination yields tetrasubstituted alkenes.
Optimization :
- Substrate Scope : Aromatic acids with para-substituents (e.g., –CH, –OCH) achieve >80% yield. Ortho-substituents reduce efficiency due to steric clashes .
- Reaction Conditions : Conducted under air with blue LED light (456 nm) and DMF as solvent.
Advanced Question: How do crystal packing interactions affect the compound’s stability and reactivity?
Methodological Answer:
X-ray studies reveal weak intermolecular interactions critical for stability:
- C–H···O Hydrogen Bonds : Between cyclopentene protons and ester carbonyls (2.8–3.0 Å), forming chains along the [100] axis .
- Puckering Effects : Envelope conformations (Q = 0.477 Å, θ = 57.3°) increase strain, enhancing electrophilicity at the OTf-bearing carbon.
Advanced Question: How can contradictions in spectroscopic data be resolved during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts) arise from:
- Dynamic Disorder : Rotameric states of the OTf group can split signals. Use low-temperature NMR (−40°C) to slow rotation .
- Impurity Profiling : LC-MS (ESI+) detects byproducts (e.g., desulfonylated derivatives). Optimize sulfonylation time (<2 hrs) to minimize degradation .
Basic Question: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Storage : Under inert gas (Ar/N) at −20°C to prevent hydrolysis of the OTf group.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound is moisture-sensitive; pre-dry glassware and solvents (e.g., molecular sieves for DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
